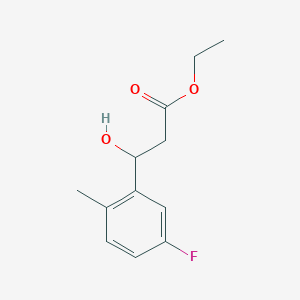
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(5-Fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluoro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Fluoro-2-ethylphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.
Biological Activity
Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group, a hydroxyl group, and a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C12H13F O3
- Molecular Weight : Approximately 224.23 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor, modulating pathways involved in various diseases, particularly cancer.
Interaction Studies
Research indicates that compounds with similar structural features often exhibit varied biological activities based on their substituents. The fluorine atom in this compound is believed to enhance binding affinity to certain enzymes compared to its chloro or bromo analogs.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Comparative Studies
A comparative analysis with similar compounds can provide insights into the unique biological properties of this compound.
Table 2: Comparison with Similar Compounds
| Compound Name | IC50 (μM) | Unique Features |
|---|---|---|
| This compound | 12.8 | Fluorinated aromatic ring |
| Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate | 18.4 | Chlorine substituent |
| Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate | 22.0 | Bromine substituent |
Case Studies and Research Findings
- Inhibition of PRMT5 : A study investigated the role of this compound as an inhibitor of PRMT5, a target in cancer therapy. The compound showed significant inhibition in vitro, indicating potential for further development as an anticancer agent .
- Enzyme Interaction : Another research highlighted the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a modulator in metabolic diseases .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
POHKZKSDRXAOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)F)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















